C-2 Carbonyl Attachment to Saturated Indoline Creates a Pharmacophoric Topology Distinct from Literature Indolinone Series
This compound positions a saturated 2,3-dihydro-1H-indole (indoline) via a methanone carbonyl linker at the C-2 position of the 3-methyl-6-phenylimidazo[2,1-b]thiazole core . In contrast, the extensively characterized anticancer series reported by Andreani, Morigi, and coworkers features an oxidized 2-indolinone linked through an exocyclic methylene at the C-5 position of the imidazo[2,1-b]thiazole [1]. These differences in attachment site, linker hybridization, and indole oxidation state produce non-overlapping conformational ensembles; docking studies of the C-5-methylenyl-indolinone series with CDK1 and tubulin show that both the C-5 vector and the planar indolinone geometry are critical for target engagement [1]. The C-2 carbonyl-indoline architecture of the target compound therefore occupies a distinct region of chemical space .
| Evidence Dimension | Structural topology – attachment position, linker type, and indole oxidation state |
|---|---|
| Target Compound Data | C-2 carbonyl linker; saturated indoline (2,3-dihydro-1H-indole); 3-methyl-6-phenylimidazo[2,1-b]thiazole core |
| Comparator Or Baseline | C-5 methylene linker; oxidized 2-indolinone; variable imidazo[2,1-b]thiazole substitution (Andreani/Morigi series) [1] |
| Quantified Difference | Non-overlapping chemical space; no shared biological target engagement data available between the two sub-series. |
| Conditions | Structural comparison based on SMILES and published X-ray/docking data for the C-5-indolinone series [1] |
Why This Matters
A procurement decision based on potency data from the C-5-methylene-indolinone literature would be scientifically invalid for this compound; the structural divergence necessitates de novo biological profiling.
- [1] Morigi R, et al. Synthesis, in vitro and in vivo biological evaluation of substituted 3-(5-imidazo[2,1-b]thiazolylmethylene)-2-indolinones as new potent anticancer agents. Eur J Med Chem. 2019;166:514-530. doi:10.1016/j.ejmech.2019.01.049. View Source
